4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class of molecules. The structure incorporates a piperidine ring and a pyrimidine ring, with ethyl and fluoro substituents, making it a molecule of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesize 6-methylpyrimidin-4-ol through a standard pyrimidine synthesis process.
Step 2: : Use an etherification reaction to introduce a methoxy group to the piperidine ring, forming 6-(methoxymethyl)piperidine.
Step 3: : React 6-(methoxymethyl)piperidine with 6-methylpyrimidin-4-ol to form 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine.
Step 4: : Introduce the fluoro and ethyl groups via nucleophilic substitution and alkylation reactions respectively to get the final compound.
Industrial Production Methods: : In an industrial setting, these reactions are scaled up using batch reactors and the steps are optimized for yield and purity. The reactions typically run under controlled temperature and pressure conditions, with purification steps including crystallization and chromatography to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the ethyl group to form corresponding aldehydes or acids.
Reduction: : Reduction at the pyrimidine ring could potentially convert the fluoro group to a hydrogen.
Substitution: : Nucleophilic aromatic substitution could occur at the fluoro position, while electrophilic substitution can happen at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Utilizing reagents like sodium ethoxide or halogens under reflux conditions.
Major Products
Oxidized product: Ethyl group converted to an aldehyde or acid.
Reduced product: Fluoro group replaced by hydrogen.
Substituted product: Substituents added on the pyrimidine ring.
Scientific Research Applications
4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is valuable in various scientific fields:
Chemistry: : As a model compound to study pyrimidine and piperidine chemistry, particularly in exploring substitution reactions.
Biology: : Investigated for its interactions with biomolecules and potential biological activity.
Medicine: : Explored for its therapeutic potentials, possibly in anti-cancer or anti-viral drug design.
Industry: : Used in the development of agrochemicals and other industrial applications due to its stability and reactive sites.
Mechanism of Action
This compound's mechanism of action in biological systems could involve binding to specific molecular targets such as enzymes or receptors. The fluoro and ethyl groups might enhance binding affinity and selectivity through hydrophobic interactions or through fitting into specific pockets of target molecules, affecting the pathway's activity.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives:
4-Ethyl-5-fluoro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine: stands out due to its unique combination of substituents and the presence of both fluoro and piperidine rings, enhancing its chemical reactivity and potential biological activity.
Similar Compounds: : 4-methyl-5-chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine, and 4-ethyl-5-bromo-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine. These compounds share structural similarities but differ in their substituents, influencing their properties and applications.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-3-14-16(18)17(22-11-20-14)23-6-4-13(5-7-23)9-24-15-8-12(2)19-10-21-15/h8,10-11,13H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXFCOXBKPNMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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